

Spectroscopic comparison of dialuminium with its monomeric analogue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dialuminium
Cat. No.:	B1238714

[Get Quote](#)

A Spectroscopic Comparison of **Dialuminium** and its Monomeric Analogue

This guide provides a detailed spectroscopic comparison of **dialuminium** (Al_2), a diatomic molecule, and its monomeric analogue, the aluminium (Al) atom. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the fundamental properties of aluminium and its simplest molecular form.

Introduction

Aluminium is a ubiquitous element with a rich and complex chemistry. While its bulk properties are well-understood, the spectroscopic characteristics of its simplest molecular form, **dialuminium** (Al_2), provide fundamental insights into metal-metal bonding and electronic structure. This guide compares the key spectroscopic parameters of Al and Al_2 to highlight the changes that occur upon the formation of a diatomic metallic bond.

Data Presentation

The following tables summarize the key spectroscopic and physical constants for atomic aluminium (Al) and **dialuminium** (Al_2).

Table 1: Spectroscopic and Physical Constants of Aluminium (Al) and **Dialuminium (Al_2) **

Property	Aluminium (Al)	Dialuminium (Al ₂)
Ground State Electron Configuration	[Ne] 3s ² 3p ¹	(1σg) ² (1σu) ² (2σg) ¹ (1πu) ¹
Ground State Term Symbol	² P _{1/2}	³ Πu
Bond Length (r _e)	N/A	2.701 Å
Vibrational Frequency (ω _e)	N/A	297.5 cm ⁻¹ [1]
Dissociation Energy (D ₀)	N/A	186 ± 9 kJ/mol [2] (1.93 eV)
Ionization Energy	5.9858 eV [3]	5.989 ± 0.002 eV [1]

Table 2: Selected Electronic Transitions of Atomic Aluminium (Al)

Transition	Energy (cm ⁻¹)	Wavelength (nm)
3p ² P _{1/2} → 4s ² S _{1/2}	25347.76	394.40
3p ² P _{3/2} → 4s ² S _{1/2}	25459.64	396.15
3p ² P _{1/2} → 3d ² D _{3/2}	32435.59	308.22
3p ² P _{3/2} → 3d ² D _{5/2}	32446.80	308.22
3p ² P _{3/2} → 3d ² D _{3/2}	32435.59	308.22

Data sourced from the NIST Atomic Spectra Database.[\[4\]](#)

Table 3: Electronic States of **Dialuminium** (Al₂)

State	Term Symbol	Excitation Energy (cm ⁻¹)
Ground State	X ³ Πu	0
Excited State	A ³ Σg ⁻	-2000

Theoretical calculations have predicted the ground state of Al₂ to be ³Πu with a nearly degenerate ³Σg⁻ state.[\[5\]](#)

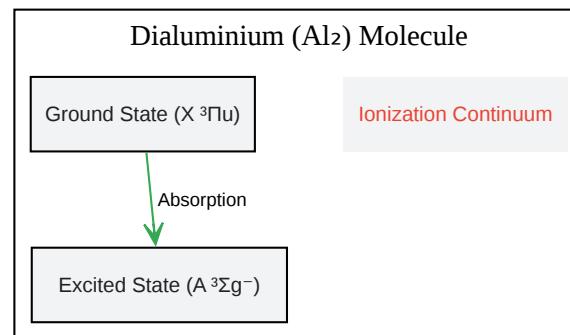
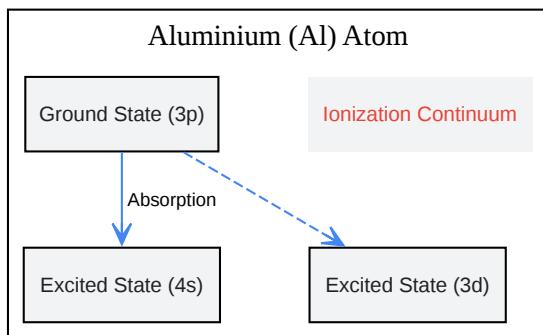
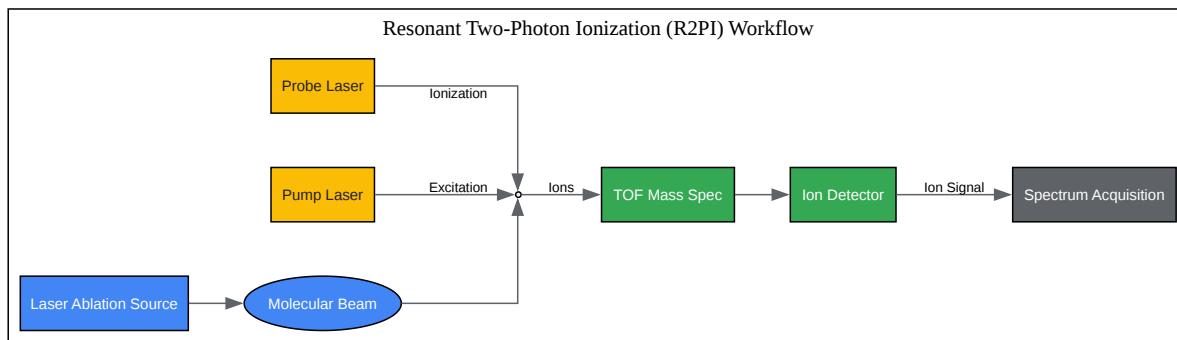
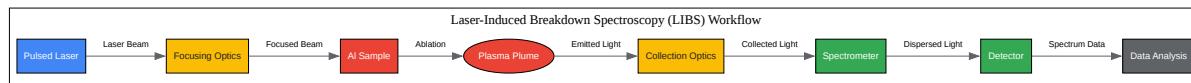
Experimental Protocols

The spectroscopic data presented in this guide are obtained through various experimental techniques. The following are simplified protocols for two key methods used in the study of Al and Al₂.

Laser-Induced Breakdown Spectroscopy (LIBS) for Aluminium (Al)

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy used for the elemental analysis of materials.

- **Sample Preparation:** A solid sample of pure aluminum is placed in a sample holder. To avoid excessive heating or damage, the sample may be rotated.
- **Laser Ablation:** A high-power pulsed laser, typically a Nd:YAG laser, is focused onto the surface of the aluminum sample.[6][7]
- **Plasma Formation:** The intense laser pulse ablates a small amount of the material, generating a high-temperature plasma.[8][9]
- **Signal Collection:** As the plasma cools, the excited atoms and ions within it relax to lower energy states, emitting light at their characteristic atomic emission lines. This emitted light is collected by a lens and focused into a fiber optic cable.[6][8]
- **Spectroscopic Analysis:** The fiber optic cable transmits the light to a spectrometer, which disperses the light into its constituent wavelengths. A detector, such as a charge-coupled device (CCD), records the spectrum.
- **Data Analysis:** The resulting spectrum shows emission lines corresponding to the electronic transitions in the aluminum atoms. The intensity and wavelength of these lines are used to identify and quantify the elemental composition of the sample.





Resonant Two-Photon Ionization (R2PI) Spectroscopy for Dialuminium (Al₂)

Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective technique used to study the electronic and vibrational spectroscopy of molecules.

- Cluster Generation: **Dialuminium** (Al_2) clusters are produced in a laser ablation source. A pulsed laser is directed onto a rotating aluminum rod in the presence of a carrier gas (e.g., helium). The resulting plasma is expanded supersonically to cool and form Al_2 dimers.
- Molecular Beam Formation: The mixture of carrier gas and Al_2 clusters is expanded into a vacuum chamber, forming a molecular beam.
- Resonant Excitation: A tunable laser (the "pump" laser) is directed at the molecular beam. The wavelength of this laser is scanned. When the laser's energy matches an electronic transition in the Al_2 molecule, the molecule is excited to an intermediate electronic state.[10]
- Ionization: A second, fixed-wavelength laser (the "probe" laser) with sufficient energy is directed at the excited molecules. This second photon ionizes the molecule.[10]
- Mass-Selective Detection: The resulting ions are accelerated into a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the specific detection of Al_2^+ ions.[10]
- Spectrum Acquisition: The ion signal is recorded as a function of the pump laser's wavelength, generating the R2PI spectrum of Al_2 .

Visualizations

The following diagrams illustrate the experimental workflows and a conceptual comparison of the energy levels of Al and Al_2 .

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. Aluminium - Wikipedia [en.wikipedia.org]
- 4. srd.nist.gov [srd.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. ojs.dpg-physik.de [ojs.dpg-physik.de]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. mdpi.com [mdpi.com]
- 10. Resonant Two-Photons Ionization [ak-schmitt.hhu.de]
- To cite this document: BenchChem. [Spectroscopic comparison of dialuminium with its monomeric analogue]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238714#spectroscopic-comparison-of-dialuminium-with-its-monomeric-analogue>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com